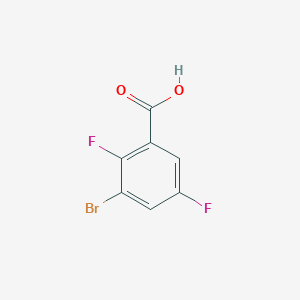

3-溴-2,5-二氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2,5-difluorobenzoic acid is a chemical compound with the CAS Number: 1520538-81-1 . It has a molecular weight of 237 and its linear formula is C7H3BrF2O2 .

Synthesis Analysis

The synthesis of 3-Bromo-2,5-difluorobenzoic acid involves the preparation of a solution, addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluorobenzoic acid is represented by the linear formula C7H3BrF2O2 . The average mass of the molecule is 236.998 Da and the monoisotopic mass is 235.928436 Da .Physical and Chemical Properties Analysis

3-Bromo-2,5-difluorobenzoic acid is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用

有机合成和材料科学

3-溴-2,5-二氟苯甲酸是药物和材料开发中一种有价值的合成中间体。它的衍生物在创建具有增强特性的复杂有机分子和聚合物中发挥着至关重要的作用。例如,溴代二羟基苯甲酸衍生物的合成和结构表征强调了它们在制备药物中的重要性,突出了溴代二氟苯甲酸在合成生物活性化合物中的广泛用途 (徐东芳,2000)。

环境研究

在环境科学中,已将包括 3-溴-2,5-二氟苯甲酸类似物在内的二氟苯甲酸酯鉴定为土壤和地下水研究中的非反应性示踪剂。它们的稳定性和非反应性使其非常适合追踪水运动和污染途径,从而提供对水文过程和污染物扩散的见解 (R. Bowman & Joseph F. Gibbens,1992)。

分析化学

3-溴-2,5-二氟苯甲酸衍生物的分析应用涉及它们在化学分析中作为标准品或试剂的使用,特别是在开发用于检测和量化环境样品中的污染物和其他化合物的方法时。研究含有溴化物和溶解有机碳的辐照二氧化钛悬浮液中的溴化产物,例证了溴代苯甲酸在理解消毒副产物的形成及其环境影响方面的分析效用 (Luis A. Tercero Espinoza & F. Frimmel,2008)。

安全和危害

3-Bromo-2,5-difluorobenzoic acid is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluorobenzoic acid . For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by the presence of other reactants and catalysts, particularly in the context of Suzuki–Miyaura cross-coupling reactions .

属性

IUPAC Name |

3-bromo-2,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZCLFLALXTCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520538-81-1 |

Source

|

| Record name | 3-Bromo-2,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)

![2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)

![2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2966748.png)

![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)

![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide](/img/structure/B2966752.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)

![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)